1-Butyl-1H-1,2,4-triazol-3-amine

Description

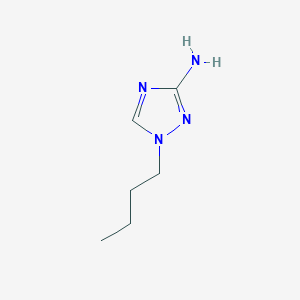

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N4 |

|---|---|

Molecular Weight |

140.19 g/mol |

IUPAC Name |

1-butyl-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C6H12N4/c1-2-3-4-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |

InChI Key |

XDTKUMSWIZEMBH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN1C=NC(=N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 1 Butyl 1h 1,2,4 Triazol 3 Amine

Classical and Established Synthetic Pathways to 1,2,4-Triazol-3-amines

The foundational methods for constructing the 1,2,4-triazol-3-amine core have been well-established, providing reliable, albeit sometimes strenuous, routes to this class of compounds.

Cyclization Reactions Utilizing Hydrazines and Amidines

A cornerstone in the synthesis of 1,2,4-triazoles is the cyclization reaction involving hydrazine (B178648) derivatives and compounds containing a carbon-nitrogen double bond, such as amidines or their precursors. The synthesis of 1-substituted-3-amino-1,2,4-triazoles can be efficiently achieved by reacting a monosubstituted hydrazine with a cyanamide (B42294) derivative.

In a typical approach for synthesizing a compound like 1-butyl-1H-1,2,4-triazol-3-amine, butylhydrazine (B1329735) would be selected as the hydrazine component. The reaction proceeds through the formation of an aminoguanidine (B1677879) intermediate, which then undergoes cyclization. For instance, the reaction of S-methylisothiourea with a hydrazine, followed by cyclization with a formic acid equivalent, provides a pathway to N-1 substituted 3-amino-1,2,4-triazoles. nih.gov A general and efficient method involves a two-step, one-pot protocol where a substituted hydrazine is reacted with an appropriate precursor, followed by cyclization to form the triazole ring. nih.gov This convergent synthesis allows for variation at the N-1 position by choosing the corresponding hydrazine. nih.gov

| Reagent 1 | Reagent 2 | Product | Conditions | Reference |

| Butylhydrazine | Cyanamide | This compound | Heating | General Method |

| Substituted Hydrazine | Thiourea derivative | N-1 substituted 3-amino-1,2,4-triazole | Two-step, one-pot | nih.gov |

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient strategy for synthesizing complex molecules like 1,2,4-triazoles in a single step from three or more reactants, which enhances atom economy and reduces waste. A notable metal- and oxidant-free three-component reaction involves the condensation of amidines, isothiocyanates, and hydrazines. organic-chemistry.org This [2+1+2] cyclization strategy is lauded for its mild reaction conditions and environmental friendliness. organic-chemistry.org To synthesize the target compound, butylhydrazine could be used as one of the key starting materials in such a setup.

Another MCR approach involves the reaction of anilines, aminopyridines, or pyrimidines to directly form 1-aryl-1,2,4-triazoles, showcasing the versatility of these reactions. organic-chemistry.org

Novel and Efficient Synthetic Strategies for this compound and its Analogs

Recent advancements in synthetic chemistry have led to the development of more efficient, faster, and environmentally benign methods for the synthesis of 1,2,4-triazole (B32235) derivatives.

One-Pot Synthetic Procedures

One-pot syntheses are highly valued for their procedural simplicity and efficiency, as they avoid the need for isolating intermediates. A highly regioselective one-pot process has been developed for producing 1,3,5-trisubstituted 1,2,4-triazoles from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org Another efficient one-pot, two-step method has been established for creating 3-amino-1,2,4-triazoles, which can be adapted to produce N-alkylated versions like the target compound. nih.gov This particular method is noted for its good yields and mild conditions, accommodating a range of functional groups. nih.gov

A study detailed a one-pot synthesis of 3-amino-1,2,4-triazole derivatives using choline (B1196258) chloride/urea as a biodegradable and non-toxic solvent and catalyst, reacting alkyl/aryl hydrazides with urea. frontiersin.org This eco-friendly procedure offers good to excellent yields and straightforward work-up. frontiersin.org

| Starting Materials | Key Features | Yield | Reference |

| Carboxylic acids, amidines, hydrazines | One-pot, highly regioselective | Good | organic-chemistry.org |

| Hydrazides, Urea | Eco-friendly, Choline chloride/urea solvent | Good to Excellent | frontiersin.org |

| Thiourea, Hydrazine | Convergent, one-pot, two-step | Good | nih.gov |

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. A simple and mild method for synthesizing substituted 1,2,4-triazoles involves the microwave irradiation of hydrazines and formamide (B127407) in the absence of a catalyst. organic-chemistry.org This technique demonstrates excellent functional-group tolerance and is a prime example of green chemistry. nih.govrsc.org The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. nih.gov

For example, the synthesis of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides was successfully achieved using microwave irradiation to facilitate the reaction of N-guanidinosuccinimide with amines. organic-chemistry.org Similarly, triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration provides a rapid one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles.

| Reaction | Heating Method | Reaction Time (Conventional) | Reaction Time (Microwave) | Yield (Microwave) | Reference |

| Hydrazines + Formamide | Conventional vs. Microwave | Several hours | Minutes | High | organic-chemistry.org |

| N-acylamidrazone cyclodehydration | Conventional vs. Microwave | >4.0 hours | 1 minute | 85% | nih.gov |

| Piperazine-azole synthesis | Conventional vs. Microwave | 27 hours | 30 minutes | 96% | nih.gov |

Catalytic Methods in 1,2,4-Triazole Ring Formation

The use of catalysts in the formation of the 1,2,4-triazole ring has provided milder and more efficient synthetic routes. Copper-catalyzed reactions, in particular, have been shown to be effective. One such method provides 1,2,4-triazole derivatives through a sequence of N-C and N-N bond-forming oxidative coupling reactions under an air atmosphere. organic-chemistry.org This approach is advantageous due to the ready availability and low cost of the starting materials and the copper catalyst. organic-chemistry.org

Iodine has also been used as a catalyst in an oxidative cascade reaction of hydrazones and aliphatic amines to produce 1,3,5-trisubstituted 1,2,4-triazoles. nih.gov Furthermore, catalyst-controlled regioselective [3+2] cycloaddition reactions provide a practical avenue to different isomers of substituted 1,2,4-triazoles. For instance, silver(I) catalysis can selectively yield 1,3-disubstituted 1,2,4-triazoles, while copper(II) catalysis produces the 1,5-disubstituted isomers. organic-chemistry.org

| Catalyst | Reaction Type | Key Advantages | Reference |

| Copper | Oxidative Coupling | Readily available, inexpensive materials, uses air as oxidant | organic-chemistry.org |

| Iodine | Oxidative Cascade | Metal-free, C-H functionalization | nih.gov |

| Silver(I) / Copper(II) | [3+2] Cycloaddition | Regioselective control over isomer formation | organic-chemistry.org |

Electrochemical Synthesis Approaches

Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding harsh reagents and complex workup procedures. While specific electrochemical synthesis of this compound is not extensively documented, general electrochemical methods for 1,2,4-triazole synthesis can be adapted.

One prominent approach involves an electrochemical multicomponent reaction. For instance, the synthesis of 1-aryl-1,2,4-triazoles has been achieved by reacting aryl hydrazines, paraformaldehyde, and ammonium (B1175870) acetate (B1210297) in an alcohol solvent. organic-chemistry.org In this process, the alcohol acts as both the solvent and a reactant, while ammonium acetate serves as the nitrogen source. The reaction is facilitated by electrogenerated reactive iodine species, which circumvents the need for strong oxidants or transition-metal catalysts. organic-chemistry.org Adapting this method would likely involve using butylhydrazine as a starting material.

Another strategy is the reagent-free intramolecular dehydrogenative C–N cross-coupling under mild electrolytic conditions. This has been successfully applied to synthesize 1,2,4-triazolo[4,3-a]pyridines from commercially available aldehydes and 2-hydrazinopyridines. rsc.orgresearchgate.net This atom- and step-economical process highlights the potential of electrosynthesis for creating complex triazole-fused systems, a strategy that could be conceptually applied to precursors of this compound. rsc.org

These electrochemical methods represent a valuable frontier for synthesizing triazole derivatives, offering advantages in terms of reduced waste, high atom economy, and mild reaction conditions. researchgate.net

Advanced Structural Characterization and Spectroscopic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the chemical environment and connectivity of atoms within the molecule can be mapped out.

¹H NMR Spectroscopic Analysis and Proton Environments

The butyl group protons would present as a set of coupled signals: a triplet for the terminal methyl (CH₃) group, a sextet for the adjacent methylene (B1212753) (CH₂) group, a quintet for the next methylene group, and a triplet for the methylene group directly attached to the triazole nitrogen. The amino (NH₂) protons would likely appear as a broad singlet, and the C5-H proton of the triazole ring would be a singlet in the aromatic region.

For the analogous compound, 4-Amino-1-butyl-1,2,4-triazolium nitrate, the following ¹H NMR data has been reported in DMSO-d₆:

Biological Activity and Mechanistic Investigations

In Vitro Antimicrobial Research on 1-Butyl-1H-1,2,4-triazol-3-amine Derivatives

Derivatives of 1,2,4-triazole (B32235) are recognized for their wide-ranging pharmacological potential, including significant antimicrobial properties against various pathogens. nih.govpensoft.net The stability of the 1,2,4-triazole ring against metabolic degradation and its ability to interact with biological targets through hydrogen bonding contribute to its therapeutic efficacy. pensoft.net

Recent research has highlighted the antifungal potential of 1,2,4-triazole derivatives, particularly against phytopathogenic fungi. A series of novel 1,2,4-triazole derivatives containing carboxamide fragments were synthesized and evaluated for their antifungal activities. mdpi.com Many of these compounds demonstrated significant inhibitory activity against various plant pathogenic fungi. mdpi.comnih.gov For example, some compounds showed potent activity against Physalospora piricola, with EC50 values indicating greater efficacy than the commercial fungicide mefentrifluconazole. mdpi.comnih.gov

Similarly, new 1H-1,2,4-triazolyl derivatives have been shown to be more potent than reference drugs like ketoconazole (B1673606) and bifonazole (B1667052) against several fungal strains. nih.govresearchgate.net Specific derivatives exhibited high sensitivity against fungi such as Aspergillus versicolor, Aspergillus ochraceus, Aspergillus niger, and Trichoderma viride. nih.govresearchgate.net

Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Fungi | Observed Effect | Reference |

|---|---|---|---|

| 1,2,4-triazole derivatives with carboxamide fragments | Physalospora piricola | Better inhibitory effect than mefentrifluconazole | mdpi.com |

| 1H-1,2,4-triazolyl derivatives | A. versicolor, A. ochraceus, A. niger, T. viride | 6 to 45 times more potent than ketoconazole and bifonazole | nih.govresearchgate.net |

| Quinazolin-containing 1,2,4-triazoles | Gloeosporium fructigenum | Remarkable fungicidal activity at 50 mg/mL | nih.gov |

A primary mechanism of action for azole antifungals, including 1,2,4-triazole derivatives, is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.netmdpi.com These compounds target the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is crucial for converting lanosterol to ergosterol, an essential component of the fungal cell membrane. researchgate.netnih.gov By binding to the heme iron in the active site of CYP51, these derivatives block the natural substrate from accessing the enzyme, thereby disrupting the fungal membrane's integrity and function. nih.gov

Molecular docking studies have supported this mechanism, showing that potent 1,2,4-triazole derivatives can bind effectively to CYP51. nih.govnih.govresearchgate.net This inhibition leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, which alters membrane fluidity and permeability. nih.gov

The inhibition of ergosterol biosynthesis directly leads to the disruption of the fungal cell membrane. nih.gov This disruption can cause leakage of cytoplasmic contents and ultimately lead to cell death. oup.comnih.gov Electron microscopy has visually confirmed partial disruption of the cell membrane in Candida albicans treated with compounds that inhibit ergosterol synthesis. nih.gov The altered membrane permeability is a key factor in the antifungal effect of these compounds. oup.comnih.gov

Derivatives of 1,2,4-triazole have also demonstrated significant antibacterial activity. nih.gov Newly synthesized 1H-1,2,4-triazolyl derivatives have shown antibacterial activity with Minimum Inhibitory Concentrations (MIC) lower than those of ampicillin (B1664943) and chloramphenicol (B1208) against certain bacterial strains. nih.govresearchgate.net Pseudomonas fluorescens has been identified as being particularly sensitive to some of these new compounds. nih.govresearchgate.net

Studies on other 1,2,4-triazole derivatives have revealed their effectiveness against a range of both standard and clinical bacterial strains, including Staphylococcus aureus, Bacillus cereus, and Pseudomonas aeruginosa. aabu.edu.jo Some derivatives have even shown antibacterial activity higher than penicillin G against P. aeruginosa. aabu.edu.jo The antibacterial mechanism for some of these derivatives is suggested to be the inhibition of the MurB enzyme, which is involved in peptidoglycan biosynthesis in bacteria. nih.govresearchgate.net

Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| 1H-1,2,4-triazolyl derivatives | P. fluorescens | Most sensitive bacterium | nih.govresearchgate.net |

| 1,2,4-triazole derivatives Y2 and Y3 | S. aureus, B. cereus, P. aeruginosa | Effective against all tested strains except E. coli | aabu.edu.jo |

| Clinafloxacin-triazole hybrids | Gram-positive and Gram-negative bacteria | High inhibitory efficacy (MIC 0.25 to 32 µg/mL) | nih.gov |

Structure-activity relationship (SAR) studies are crucial for optimizing the antimicrobial potential of 1,2,4-triazole derivatives. These studies have shown that the type and position of substituent groups on the triazole ring significantly influence the biological activity. aabu.edu.jonih.gov For instance, the presence of dihalobenzyl groups has been found to enhance both antibacterial and antifungal efficacy compared to monohalobenzyl groups. nih.gov

In some series of compounds, the introduction of specific moieties, such as a phenylpiperazine group, was found to be critical for high antibacterial activity. nih.gov Conversely, certain substitutions, like alkyl and alkene groups at the N-4 position of the triazole, resulted in lower activity compared to those with a phenyl ring. nih.gov These insights from SAR studies are invaluable for the rational design of new and more potent antimicrobial agents based on the 1,2,4-triazole scaffold. nih.gov

Antifungal Activity Assessment against Phytopathogenic Fungi and Yeast Species

In Vitro Anticancer Research and Cytotoxic Activity

In addition to their antimicrobial properties, derivatives of 1,2,4-triazole have been investigated for their potential as anticancer agents. zsmu.edu.ua A series of 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine compounds were synthesized and evaluated for their cytotoxic activities against several human lung cancer cell lines (A549, NCI-H460, and NCI-H23). nih.govfigshare.com Many of these compounds exhibited potent dose-dependent cytotoxicity, with IC50 values in the micromolar range. nih.govfigshare.com

One particularly potent compound, 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA), showed significantly stronger anti-lung cancer activity than the chemotherapeutic agent 5-fluorouracil. nih.govfigshare.com Further investigation revealed that BCTA induces apoptosis in lung cancer cells by upregulating pro-apoptotic proteins such as BAX and caspase 3. nih.govfigshare.com Other studies on bis-triazole derivatives have also demonstrated high levels of cytotoxicity, with some compounds inducing apoptosis at low micromolar concentrations. researchgate.net The proposed mechanism for some of these anticancer agents involves the inhibition of DNA topoisomerase II. researchgate.net

Table 3: Cytotoxic Activity of Selected 1,2,4-Triazole Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value (µM) | Reference |

|---|---|---|---|

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | A549 (lung) | 1.09 | nih.govfigshare.com |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H460 (lung) | 2.01 | nih.govfigshare.com |

| 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (BCTA) | NCI-H23 (lung) | 3.28 | nih.govfigshare.com |

| Bis-triazole derivative 12c | EAC (Ehrlich Ascites Carcinoma) | 0.55 | researchgate.net |

| Bis-triazole derivative 12g | EAC (Ehrlich Ascites Carcinoma) | 0.62 | researchgate.net |

A comprehensive review of available scientific literature reveals a significant lack of specific data for the compound This compound concerning its biological activities, including its effects on cancer cell lines, its molecular targets, and its anti-inflammatory, analgesic, or antimalarial properties.

Extensive searches for published studies on this particular molecule did not yield specific results for the outlined topics. The existing body of research on the 1,2,4-triazole scaffold focuses on various derivatives, where different substituents on the triazole ring lead to a wide range of pharmacological activities. For instance, studies on compounds like 4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-amine have shown cytotoxic effects against lung cancer cell lines. Other research has explored different derivatives as potential inhibitors of enzymes like EGFR and BRAF, or as anti-inflammatory and antimalarial agents.

However, this information pertains to molecules that are structurally distinct from this compound. The specific biological profile of a chemical compound is highly dependent on its exact structure, and the effects of these other triazole derivatives cannot be accurately attributed to this compound.

Consequently, it is not possible to provide an article with scientifically accurate and specific data for this compound based on the currently available public research.

Role as Synthetic Intermediates and Building Blocks in Medicinal Chemistry

The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, valued for its metabolic stability, hydrogen bonding capabilities, and dipole character, which facilitate strong interactions with biological targets. nih.gov As such, 3-amino-1,2,4-triazole derivatives are crucial intermediates in the synthesis of a wide array of pharmaceutical agents. researchgate.net These compounds serve as foundational structures for drugs with antifungal, antibacterial, anticancer, and antiviral properties. nih.govzsmu.edu.uaresearchgate.net

This compound serves as a key building block in this context. The butyl group at the N-1 position provides a specific lipophilic character to the molecule, which can be crucial for modulating a drug's pharmacokinetic properties, such as absorption, distribution, and membrane permeability. The amino group at the C-3 position offers a reactive site for further molecular elaboration, allowing for the construction of diverse and complex molecules through the formation of amides, Schiff bases, or other functional groups. This dual functionality makes it an ideal starting material for creating libraries of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies. nih.gov The versatility of the 3-amino-1,2,4-triazole core is a cornerstone of its industrial application in the production of various medications. researchgate.net

Potential Applications in Agrochemicals (e.g., Fungicides)

The 1,2,4-triazole scaffold is a cornerstone of the agrochemical industry, particularly in the development of fungicides. nih.gov Many of the most successful and widely used agricultural fungicides are sterol demethylation inhibitors (DMIs), which act by blocking the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov The 1,2,4-triazole ring is a critical pharmacophore in these DMI fungicides, directly coordinating with the heme iron of the target enzyme, lanosterol 14α-demethylase (CYP51). nih.govnih.gov

Development in Advanced Materials Science (e.g., Energetic Ionic Liquids based on Triazolium Cations)

Beyond biological applications, the triazole ring is being explored in advanced materials science. A particularly promising area is the development of Energetic Ionic Liquids (EILs), which are salts with melting points below 100 °C that possess high energy content. researchgate.net These materials are being investigated as potential replacements for traditional energetic materials and propellants due to their unique properties, such as low vapor pressure, high thermal stability, and tunable performance. rsc.orgdtic.mil

The cation derived from this compound, namely the 1-butyl-4-amino-1,2,4-triazolium ([BATZ]⁺) cation, has been successfully used to synthesize novel EILs. researchgate.netrsc.org In these compounds, the triazolium ring serves as the energetic backbone, and the butyl and amino groups help to lower the melting point and modify other physical properties. By pairing the [BATZ]⁺ cation with various energetic anions, researchers can fine-tune the material's density, thermal stability, and energetic output.

For instance, EILs based on the 1-butyl-4-amino-1,2,4-triazolium cation have been synthesized with transition metal complex anions, demonstrating their potential as propellants. rsc.org Another example is 4-Amino-1-Butyl-1,2,4-Triazolium Dinitramide, which has been characterized as a low-temperature dinitramide-based EIL. researchgate.net The investigation into these materials showcases the versatility of the 1-butyl-1,2,4-triazol-3-amine structure as a precursor for high-performance, next-generation materials.

| Compound | Anion | Decomposition Temperature (°C) | Density (g/cm³) | Heat of Formation (kJ/mol) |

|---|---|---|---|---|

| [BATZ]₃[Co(NO₂)₆] | Hexanitritocobaltate(III) | 172 | 1.65 | -902.9 |

| [BATZ]₃[Co(CN)₆] | Hexacyanocobaltate(III) | 293 | 1.31 | 1425.4 |

| [BATZ]₂[Co(NCS)₄] | Tetraisothiocyanatecobalt(II) | 255 | 1.29 | 1040.6 |

| [BATZ]₃[Fe(CN)₆] | Ferricyanide | 291 | 1.30 | 1541.6 |

Data sourced from research on energetic ionic liquids based on the 1-butyl-4-amino-1,2,4-triazolium cation. rsc.org

Future Directions in Triazole-Based Research and Development

The broad utility of the 1,2,4-triazole scaffold ensures a vibrant future for research and development. Key trends are emerging that will likely guide the evolution of molecules derived from intermediates like this compound.

A primary focus of future research is the rational design of new triazole derivatives with improved biological activity and selectivity. nih.gov In medicinal chemistry, this involves modifying the core structure to enhance binding to specific enzyme targets or receptors while minimizing off-target effects to reduce toxicity. nih.gov For example, creating hybrid molecules that combine the triazole pharmacophore with other bioactive fragments is a promising strategy for developing multi-target drugs, particularly in cancer therapy. nih.gov Similarly, in agrochemicals, the goal is to design fungicides that are more potent against resistant strains and have a more favorable environmental profile. nih.gov

The discovery of novel and efficient synthetic routes to construct and functionalize the 1,2,4-triazole ring is crucial for expanding chemical diversity. nih.govfrontiersin.org Researchers are exploring new catalytic systems, including metal-free and biomimetic approaches, to forge the heterocyclic ring. isres.orgrsc.org These methods aim to provide access to previously inaccessible substitution patterns and enable the synthesis of more complex triazole derivatives. Understanding the reaction mechanisms behind these new transformations will allow for greater control over regioselectivity and yield, facilitating the rapid generation of compound libraries for screening. researchgate.net

There is a growing emphasis on developing environmentally benign synthetic methods in the chemical and pharmaceutical industries. nih.govbenthamdirect.com Future research on triazole synthesis will increasingly focus on green chemistry principles, such as using less hazardous solvents, reducing waste, and improving energy efficiency. uthm.edu.my Techniques like microwave-assisted and ultrasound-assisted synthesis are being employed to shorten reaction times and improve yields. nih.govuthm.edu.my The development of one-pot, multi-component reactions and the use of biocatalysis are also key areas of interest, aiming to create more sustainable and atom-economical pathways for producing valuable triazole compounds. rsc.org

Development of Advanced Computational Models for Prediction and Design

The development of advanced computational models has become an indispensable tool in the rational design and prediction of the properties of novel chemical compounds, including derivatives of this compound. These in silico methods accelerate the discovery process, reduce costs, and provide deep insights into the molecular mechanisms underlying the biological activity of 1,2,4-triazole derivatives. zsmu.edu.uabohrium.com Key computational approaches include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and Density Functional Theory (DFT) calculations.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are statistical models that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. bohrium.com By correlating molecular descriptors (physicochemical properties) with activity, QSAR can predict the efficacy of newly designed molecules. rsc.org For instance, QSAR studies on 1,2,4-triazole derivatives have been successfully employed to predict their toxicity, with findings indicating that structural modifications, such as the introduction of larger aromatic fragments, can significantly influence safety profiles. zsmu.edu.ua Other QSAR models have been developed to correlate quantum chemical descriptors of 1,2,4-triazolone derivatives with their antidiabetic activity, demonstrating a good correlation between experimental and predicted values. rsc.org These models are crucial for optimizing lead compounds to enhance their desired biological activities. rsc.orgnih.gov

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. pensoft.netijper.org In the context of 1,2,4-triazole derivatives, docking is extensively used to simulate the interaction between the compound and the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov This method provides insights into the binding affinity and mechanism of action. pensoft.net For example, docking studies have revealed high binding affinities of novel 1,2,4-triazole analogues toward enzymes like human VEGFR-2 and Mtb InhA, supporting their potential as anticancer and antimycobacterial agents. nih.gov Similarly, in silico investigations of 1,2,4-triazole derivatives as potential antioxidant agents have utilized molecular docking to screen large numbers of compounds against enzymes that regulate oxidative stress. pensoft.netresearchgate.net The results, measured in terms of binding energy (ΔG), help in selecting the most promising candidates for further analysis. pensoft.net

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are applied to understand the structural, electronic, and vibrational properties of 1,2,4-triazole compounds. dnu.dp.uaresearchgate.net This method can be used to analyze reactivity descriptors such as HOMO-LUMO energy gaps, dipole moments, and Fukui indices to identify regions of a molecule susceptible to interaction. dnu.dp.ua For example, DFT studies have been used to determine the preferred site of protonation in the 1,2,4-triazole ring. dnu.dp.ua Furthermore, DFT calculations can complement molecular docking results by providing a deeper understanding of the chemical reactivity and stability of the most active compounds identified through screening. nih.gov

Advanced Simulation and Prediction

Beyond these core methods, other advanced computational models are also employed. Molecular Dynamics (MD) simulations are used to study the stability of the ligand-receptor complexes identified through docking over a period of time. pensoft.netresearchgate.net Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are performed to evaluate the pharmacokinetic profiles of synthesized compounds, ensuring they possess drug-like properties. pensoft.netnih.gov The integration of these diverse computational models provides a powerful framework for the design and prediction of new, more effective 1,2,4-triazole-based compounds.

Interactive Data Table: Computational Models for 1,2,4-Triazole Derivatives

| Computational Model | Application | Predicted/Analyzed Properties | Relevant Findings |

| QSAR | Predicting biological activity based on structure | Toxicity (LD50), Antidiabetic activity, Anticancer activity | Structural modifications significantly influence toxicity zsmu.edu.ua; Good correlation between predicted and experimental antidiabetic activity rsc.org. |

| Molecular Docking | Simulating ligand-target interactions | Binding affinity, Binding energy (ΔG), Interaction mechanisms | Identified high binding affinities of triazole analogues to cancer and tuberculosis-related enzymes nih.gov; Screened compounds for antioxidant potential pensoft.net. |

| DFT | Analyzing electronic structure and reactivity | Structural optimization, Vibrational frequencies, HOMO-LUMO gap, Reactivity descriptors | Determined preferred protonation sites on the triazole ring dnu.dp.ua; Confirmed experimental findings and explained the activity of potent anticancer compounds nih.gov. |

| MD Simulations | Assessing the stability of complexes | RMSD, RMSF, SASA, Rg | Indicated great stability of docked triazole derivatives with target enzymes over time pensoft.net. |

| ADME Prediction | Evaluating pharmacokinetic properties | Solubility, H-bond donors/acceptors, Lipinski's rule of five | Assessed the drug-likeness of novel synthesized triazole derivatives nih.govresearchgate.net. |

Q & A

Q. What are the common synthetic routes for 1-Butyl-1H-1,2,4-triazol-3-amine, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. A general approach includes:

Cyclocondensation : Reacting butyl-substituted precursors (e.g., thiourea derivatives) with hydrazine under controlled pH (6–7) and temperature (80–100°C) to form the triazole core .

Functionalization : Introducing the butyl group via alkylation using 1-bromobutane in DMF at 60°C for 12 hours .

- Purity Optimization :

- Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (δ 7.8–8.2 ppm for triazole protons) .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 1.3–1.5 ppm (butyl CH₂), δ 3.4–3.6 ppm (N-CH₂- butyl), and δ 7.8–8.2 ppm (triazole protons) .

- ¹³C NMR : Signals at 160–165 ppm (C3 of triazole) confirm amine substitution .

- Mass Spectrometry (MS) : ESI-MS m/z 169.2 [M+H]⁺ .

- Elemental Analysis : Match calculated (C, 56.8%; H, 8.9%; N, 34.3%) and observed values (±0.3% tolerance) .

Q. What biological activities are associated with this compound?

- Methodological Answer :

- Antimicrobial Screening :

- Test against E. coli and S. aureus via broth microdilution (MIC values typically 32–64 µg/mL) .

- Enzyme Inhibition :

- Assess urease inhibition using jack bean urease (IC₅₀ ~15 µM) via spectrophotometric ammonia detection .

- Cytotoxicity : MTT assay on HeLa cells (IC₅₀ ~50 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) affect the biological activity of triazol-3-amine derivatives?

- Methodological Answer :

- Comparative Synthesis : Synthesize analogs with ethyl, propyl, and pentyl chains using analogous alkyl halides .

- Activity Correlation :

- Longer chains (e.g., pentyl) enhance lipophilicity, improving membrane penetration (logP increase from 1.2 to 2.5) but may reduce solubility .

- Shorter chains (ethyl) show lower MIC values (16 µg/mL vs. 64 µg/mL for butyl) in Gram-positive bacteria .

- Data Analysis : Use QSAR models to correlate chain length with IC₅₀/ MIC values .

Q. What advanced techniques resolve regioselectivity challenges in triazol-3-amine synthesis?

- Methodological Answer :

- Microwave-Assisted Synthesis :

- Achieve >90% regioselectivity for 1,4-disubstituted triazoles using microwave irradiation (100°C, 30 min) vs. conventional heating (12 hours) .

- X-ray Crystallography : Confirm regiochemistry via single-crystal diffraction (e.g., CCDC deposition for butyl derivative) .

- DFT Calculations : Predict thermodynamic stability of regioisomers using Gaussian09 (B3LYP/6-31G* level) .

Q. How can contradictory data on biological activity be analyzed systematically?

- Methodological Answer :

- Meta-Analysis Framework :

Compile datasets from multiple studies (e.g., MIC values, IC₅₀).

Normalize data using Z-scores to account for assay variability (e.g., incubation time, cell lines) .

Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration).

- Case Study : Discrepancies in antifungal activity (MIC 8–64 µg/mL) linked to agar vs. liquid medium differences .

Q. What methodologies assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Accelerated Stability Testing :

- Incubate compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C for 72 hours.

- Monitor degradation via HPLC: Butyl derivatives show <5% degradation at pH 7.4 vs. 20% for nitro-substituted analogs .

- LC-MS Identification : Detect hydrolysis products (e.g., triazol-3-ol) via m/z 125.1 [M+H]⁺ .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.